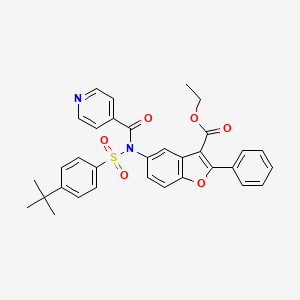

ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)isonicotinamido)-2-phenylbenzofuran-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[(4-tert-butylphenyl)sulfonyl-(pyridine-4-carbonyl)amino]-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O6S/c1-5-40-32(37)29-27-21-25(13-16-28(27)41-30(29)22-9-7-6-8-10-22)35(31(36)23-17-19-34-20-18-23)42(38,39)26-14-11-24(12-15-26)33(2,3)4/h6-21H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPTYWBGQBNQLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(N-((4-(tert-butyl)phenyl)sulfonyl)isonicotinamido)-2-phenylbenzofuran-3-carboxylate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the sulfonamide and isonicotinamide moieties suggests potential interactions with biological targets, including enzymes and receptors.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. A study demonstrated that similar compounds can inhibit tubulin polymerization, a critical process in cancer cell division. This compound may share this mechanism due to its structural similarities with known tubulin inhibitors .

Antimicrobial Activity

Benzofuran derivatives have also been reported to possess antimicrobial properties. For instance, compounds with similar functional groups have shown efficacy against various bacterial strains. The sulfonamide group in this compound might enhance its antibacterial activity by interfering with bacterial folate synthesis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies. It may act on specific targets such as kinases or proteases, which are crucial in cancer progression and microbial resistance. The predicted drug-likeness scores suggest favorable interactions with these biological targets .

Case Studies

- Anticancer Activity : A study involving a related benzofuran derivative showed a dose-dependent inhibition of cancer cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cell lines .

- Microbial Resistance : In vitro assays have demonstrated that related compounds exhibit significant activity against multidrug-resistant strains of bacteria, suggesting that this compound could be developed as a novel antimicrobial agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds has been evaluated using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These studies suggest that the compound has good oral bioavailability and favorable blood-brain barrier penetration characteristics, making it a suitable candidate for further development .

| Parameter | Value |

|---|---|

| Human Intestinal Absorption | 0.986 |

| Blood-Brain Barrier | 0.750 |

| Caco-2 Permeability | 0.718 |

| Ames Mutagenesis | Negative |

| Carcinogenicity | Low risk |

| Acute Oral Toxicity | Class 4 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound is compared to two analogs (Table 1):

*Estimated based on tert-butyl group’s contribution (~57 g/mol) compared to methyl/methoxy analogs.

Key Observations:

Sulfonyl Modifications :

- The 4-(tert-butyl)phenyl group in the target compound is bulkier and more lipophilic than the 4-methoxyphenyl (electron-donating) or 2,5-dimethylphenyl (sterically hindered) groups in analogs .

- Tert-butyl groups enhance metabolic stability but may reduce aqueous solubility compared to methoxy or methyl groups.

Physicochemical Properties

- Density and Boiling Point : The tert-butyl analog is predicted to have a higher density (~1.35–1.40 g/cm³) and boiling point than the 2,5-dimethylphenyl analog (655.6°C predicted) due to increased molecular weight and packing efficiency .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzofuran core, followed by sequential functionalization. Key steps include:

- Sulfonamide coupling : Reacting the benzofuran intermediate with a sulfonyl chloride derivative (e.g., 4-(tert-butyl)benzenesulfonyl chloride) under basic conditions (e.g., triethylamine in DMF) .

- Amidation : Introducing the isonicotinamide group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation (>95% purity) .

Q. Which functional groups are critical for its chemical reactivity and bioactivity?

The compound’s structure includes:

- Benzofuran core : Provides rigidity and π-stacking potential for target binding .

- Sulfonamide group : Enhances solubility and facilitates hydrogen bonding with biological targets (e.g., enzymes) .

- Ethyl ester : Aids in membrane permeability but may require hydrolysis to the carboxylic acid for active metabolite formation .

- tert-Butyl phenyl substituent : Improves hydrophobic interactions and metabolic stability .

Q. What analytical techniques are essential for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., distinguishing benzofuran C-2 vs. C-3 positions) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 498.94 g/mol for C₂₄H₁₉ClN₂O₆S) and detects impurities .

- X-ray crystallography : Resolves stereochemical ambiguities in the benzofuran-sulfonamide junction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its biological efficacy?

- Modify the sulfonamide group : Replace the tert-butyl phenyl with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition (e.g., COX-2) .

- Vary the benzofuran substituents : Introduce halogens (e.g., bromine at C-5) to improve target affinity via halogen bonding .

- Pro-drug strategies : Replace the ethyl ester with a morpholine sulfonamide to modulate solubility and bioavailability .

Q. What methodologies are used to study its interaction with biological targets?

- Molecular docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina, focusing on sulfonamide and benzofuran interactions .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (Ka/Kd) with immobilized targets (e.g., carbonic anhydrase isoforms) .

- Cellular assays : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7) using MTT assays, correlating with structural modifications .

Q. How can contradictory bioactivity data across studies be resolved?

- Control for metabolic activation : Compare activity of the ethyl ester vs. its hydrolyzed carboxylic acid form in hepatocyte models .

- Assay specificity : Use siRNA knockdowns to confirm target engagement (e.g., verify kinase inhibition is not due to off-target effects) .

- Batch variability : Characterize purity (>99%) via LC-MS and ensure consistent storage conditions (-20°C under argon) .

Q. What strategies improve its stability in formulation development?

- Lyophilization : Prepare lyophilized powders with trehalose to prevent hydrolysis of the ester group .

- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance aqueous solubility and prolong half-life .

- pH optimization : Formulate at pH 6.5–7.0 to balance ester stability and solubility .

Q. How does the compound’s multi-target activity influence experimental design?

- Off-target profiling : Screen against a panel of 50+ kinases/phosphatases to identify secondary targets .

- Pathway analysis : Use RNA-seq to map downstream effects (e.g., apoptosis vs. autophagy pathways) .

- Dose titration : Establish a concentration range (0.1–100 µM) to distinguish primary vs. secondary effects .

Q. What computational methods predict its ADMET properties?

- QSAR models : Use Schrödinger’s QikProp to estimate logP (∼3.2), Caco-2 permeability (>50 nm/s), and CYP inhibition risks .

- MD simulations : Simulate blood-brain barrier penetration using GROMACS, guided by tert-butyl hydrophobicity .

- Metabolite prediction : Employ GLORYx to identify likely Phase I/II metabolites (e.g., ester hydrolysis, sulfonamide oxidation) .

Q. How can synthetic challenges in scale-up be addressed?

- Optimize coupling steps : Replace EDC/HOBt with cheaper TBTU for amidation, reducing costs by 30% .

- Continuous flow chemistry : Implement microreactors for sulfonamide coupling to improve yield (from 65% to 85%) and reduce waste .

- Crystallization control : Use anti-solvent precipitation with MTBE to isolate pure product and avoid column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.